methyl (2S)-3-amino-2-methylpropanoate hydrochloride
Description
Properties
CAS No. |
168828-17-9 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
methyl (2S)-3-amino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
RVPWGKBKRYTOHJ-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](CN)C(=O)OC.Cl |
Canonical SMILES |
CC(CN)C(=O)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Esterification
The most widely documented method involves thionyl chloride () as a coupling agent for esterification. In this approach, the carboxylic acid group of (2S)-3-amino-2-methylpropanoic acid is activated by thionyl chloride, followed by reaction with methanol to form the methyl ester.
Procedure :
-
Activation : Thionyl chloride (8.5 mL, 116.5 mmol) is added dropwise to a solution of (2S)-3-amino-2-methylpropanoic acid (4.0 g, 38.8 mmol) in anhydrous methanol (170 mL) at 0°C.
-
Esterification : The mixture is stirred at room temperature for 6 hours, with reaction progress monitored by thin-layer chromatography (TLC; eluent: -BuOH/AcOH/, 4:0.5:0.5).
-
Salt Formation : After quenching with sodium bicarbonate, the crude product is triturated with diethyl ether to yield the hydrochloride salt as a white solid (90% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 90% | |
| Purity (HPLC) | >95% | |
| Melting Point | 180–185°C (decomposes) | |
| (DMSO-d6) | δ 1.17 (d, 3H), 3.65 (s, 3H) |
This method is favored for its scalability and minimal byproduct formation, though it requires careful handling of thionyl chloride due to its corrosive nature.
Reaction Optimization and Yield Analysis
Solvent and Temperature Effects
Methanol is the solvent of choice due to its nucleophilicity and compatibility with thionyl chloride. Reactions conducted at 0–20°C minimize side reactions such as transesterification. Elevated temperatures (>25°C) risk decomposition of the hydrochloride salt, as evidenced by TLC monitoring.
Stoichiometric Considerations
A molar ratio of 1:3 (amino acid:thionyl chloride) ensures complete activation of the carboxylic acid group. Excess thionyl chloride is removed via evaporation under reduced pressure post-reaction.
Purification and Characterization Techniques
Trituration and Recrystallization
Crude product is purified by trituration with diethyl ether, removing unreacted starting materials and inorganic salts. Recrystallization from chloroform-methanol mixtures (1:2 v/v) enhances purity to >99%.
Chromatographic Methods
Column chromatography using silica gel and ethyl acetate/hexane (1:4) resolves residual impurities, though this is less common due to the efficiency of trituration.
Spectroscopic Characterization
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during thionyl chloride addition. Quality control protocols include:
Cost Drivers :
Comparative Analysis of Synthetic Methodologies
| Method | Yield | Purity | Racemization Risk | Scalability |
|---|---|---|---|---|
| Thionyl Chloride | 90% | >95% | Moderate | High |
| TCBOXY Coupling | 85–88% | >98% | Low | Moderate |
Thionyl chloride remains the preferred method for industrial applications due to its cost-effectiveness, whereas TCBOXY is reserved for stereosensitive syntheses .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-amino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
This compound exhibits a range of biological activities, primarily due to its structural similarity to amino acids. Its applications include:
- Antihypertensive Properties : Methyldopa is well-known for its use as an antihypertensive agent, particularly in treating high blood pressure during pregnancy. It acts as a centrally acting alpha-2 adrenergic agonist, which reduces sympathetic outflow from the central nervous system .
- Neuroprotective Effects : Recent studies have indicated that derivatives of methyl (2S)-3-amino-2-methylpropanoate may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Therapeutic Applications
The therapeutic applications of this compound extend beyond hypertension:
- Antiparkinsonian Agents : Methyldopa's structural characteristics allow it to function similarly to other antiparkinsonian medications, providing symptomatic relief for patients with Parkinson’s disease .
- Cancer Research : Modified derivatives of this compound have shown potential as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. Certain synthesized derivatives demonstrated significant antiproliferative effects against cancer cell lines, indicating their potential as anticancer agents .
Table 1: Summary of Case Studies on this compound
Mechanism of Action
The mechanism of action of methyl (2S)-3-amino-2-methylpropanoate hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which then participates in various biochemical pathways. The hydrochloride salt form enhances its solubility and stability, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl (2S)-3-amino-2-methylpropanoate hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Ester Group Variations
- Methyl esters (e.g., target compound) are less lipophilic than ethyl or isopropyl esters , influencing hydrolysis rates and metabolic stability .
- tert-Butyl esters (e.g., CAS 88512-06-5) offer superior hydrolytic stability but lower solubility in polar solvents .
Aromatic groups (e.g., phenyl, indol-3-yl) enhance π-π stacking interactions with biological targets but reduce aqueous solubility .
Amino Group Modifications Methylamino groups (e.g., ) introduce secondary amine character, altering basicity and hydrogen-bonding capacity . Cyclic constraints (e.g., 2-oxopiperidin-3-yl in ) restrict molecular flexibility, improving selectivity for enzyme-binding sites .
Halogenation and Electronic Effects Fluorine substitution (e.g., methyl (2S)-3-amino-2-fluoropropanoate HCl, CAS 4584-49-0) enhances metabolic stability and electronegativity due to fluorine’s strong inductive effect .
Safety and Handling Compounds like (2S)-2,5-diaminopentanamide dihydrochloride () highlight the need for precautions (e.g., avoiding inhalation) due to insufficient toxicological data .
Research Findings
- Synthesis: Hydrochloride salts are often prepared via acidolysis of protected intermediates (e.g., tert-butoxycarbonyl groups) in dioxane, as demonstrated for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (yield: 100%) .
- Stability: Stereochemistry and substituents critically influence plasma stability. For example, (1R,2S)-ephedrine HCl retains activity due to its rigid phenylpropanolamine backbone, whereas linear analogs may degrade faster .
- Applications : Compounds with aromatic substituents (e.g., naphthalen-2-yl in ) are explored for CNS drug development due to enhanced blood-brain barrier penetration .
Biological Activity
Methyl (2S)-3-amino-2-methylpropanoate hydrochloride, also known as methyl 3-amino-2-methylpropanoate hydrochloride, is a beta-amino acid that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in proteomics and metabolic research.
- Chemical Formula : C5H12ClNO2
- Molecular Weight : 137.61 g/mol
- CAS Number : 168828-17-9
- Structure : The compound features a chiral center, which is significant for its biological activity.
This compound exhibits several biological activities:
-
Metabolic Effects :
- In vivo studies indicate that this compound can influence body composition and metabolic rates. Specifically, it has been shown to decrease body fat and improve glucose tolerance in animal models. This effect is associated with increased oxygen consumption and energy expenditure, suggesting a role in metabolic regulation .
- Impact on Muscle Metabolism :
- Neuroprotective Properties :
Study on Glucose Tolerance
A significant study involved administering this compound to mice subjected to an intraperitoneal glucose tolerance test (IPGTT). The results indicated a marked improvement in glucose tolerance, as evidenced by a reduction in the area under the curve during glucose administration. This suggests that the compound may enhance insulin sensitivity or alter glucose metabolism favorably .
Weight Management Research
Another study focused on the effects of this compound on body weight and fat composition in mice. Following treatment with this compound, there was a notable decrease in body fat percentage without a corresponding increase in food intake or physical activity levels. This finding highlights its potential use as a metabolic modulator .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl (2S)-3-amino-2-methylpropanoate hydrochloride?
The synthesis typically involves amino-protection steps followed by coupling and deprotection. For example, a method analogous to the synthesis of methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate involves using hydrochloric acid (dioxane solution) for deprotection under ambient conditions. Reaction parameters include stirring at room temperature for 1 hour and purification via reduced-pressure concentration . Key reagents include alkyl halides or acyl chlorides for substitution and sodium borohydride for reduction .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its stereochemical purity?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, -NMR in DMSO- can resolve signals for methyl groups (δ 1.02 ppm) and methoxy protons (δ 3.79 ppm) . Chiral High-Performance Liquid Chromatography (HPLC) is recommended for verifying enantiomeric purity, as highlighted in studies on structurally similar amino esters . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.
Q. What are the recommended storage conditions to ensure stability?
Store the compound in anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies on similar compounds recommend desiccants and amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified in this compound?
Advanced chiral separation methods, such as chiral stationary phase HPLC or capillary electrophoresis, are employed. For instance, chiral columns like Chiralpak® IA/IB can resolve enantiomers using hexane:isopropanol mobile phases with trifluoroacetic acid additives. Calibration with pure enantiomers ensures accurate ee calculation . Nuclear Overhauser Effect (NOE) NMR experiments may also differentiate diastereomeric intermediates .
Q. What role does this compound play in peptide synthesis or enzyme inhibition studies?
As a β-amino acid derivative, it serves as a non-natural amino acid building block in peptide synthesis. Its methyl ester group enhances cell permeability, making it useful for studying protease inhibition. For example, analogs like ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride have been used to design transition-state inhibitors for hydrolases . Mechanistic studies often involve kinetic assays (e.g., fluorescence quenching) to evaluate binding affinities .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Discrepancies may arise from dynamic processes (e.g., rotameric equilibria) in solution. X-ray crystallography provides definitive solid-state conformation, while variable-temperature NMR (VT-NMR) can identify dynamic effects. For example, broadening of methoxy signals at low temperatures suggests restricted rotation . Density Functional Theory (DFT) simulations further correlate experimental data with predicted geometries .
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction yield and purity. Factors include temperature, reagent stoichiometry, and solvent polarity .
- Safety Protocols : Follow GHS guidelines (P261, P262) to avoid inhalation or dermal exposure. Use fume hoods and personal protective equipment (PPE) during handling .
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., HPLC vs. NMR for purity). Document batch-specific variations in synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
